

Application Note: Antimicrobial Profiling of 2-[(2-Chlorobenzyl)thio]aniline

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Compound of Interest

Compound Name: 2-[(2-Chlorobenzyl)thio]aniline

CAS No.: 144214-40-4

Cat. No.: B133099

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Executive Summary

This guide details the experimental protocols for utilizing **2-[(2-Chlorobenzyl)thio]aniline** (CAS: Analogous to 43092-84-8 series) in antimicrobial discovery. Belonging to the class of aryl-thioether anilines, this molecule serves as a critical pharmacophore in Structure-Activity Relationship (SAR) studies targeting multidrug-resistant (MDR) bacteria and fungi. Its lipophilic benzyl-thio bridge facilitates membrane permeation, while the ortho-chloro substituent provides unique steric protection against metabolic degradation compared to para-substituted analogs.

This document outlines the workflow for synthesis verification, Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and membrane integrity assays.

Chemical Identity & Properties

Before initiating biological assays, researchers must verify the physicochemical properties that influence assay performance (solubility, stability).

| Property | Description |
|-------------------|--|
| Chemical Name | 2-[(2-Chlorobenzyl)thio]aniline |
| Molecular Formula | C ₁₃ H ₁₂ ClNS |
| Molecular Weight | 249.76 g/mol |
| LogP (Predicted) | ~4.2 (Highly Lipophilic) |
| Solubility | Insoluble in water; Soluble in DMSO (>20 mg/mL), Ethanol, DMF. |
| Storage | 2–8°C, desiccated, protected from light. |
| Safety | Irritant (H315, H319). Potential sensitizer. Handle in a fume hood. |

Mechanism of Action & Rationale

The **2-[(2-Chlorobenzyl)thio]aniline** scaffold is often investigated as a precursor to benzothiazoles or as a standalone inhibitor of bacterial enzymes.

- **Enzyme Inhibition:** The thioether bridge mimics the transition state of substrates for enoyl-ACP reductase (FabI), a key enzyme in bacterial fatty acid synthesis (FAS-II), particularly in *Mycobacterium tuberculosis* and *Staphylococcus aureus* [1].
- **Membrane Disruption:** Due to the high lipophilicity driven by the *o*-chlorobenzyl group, the molecule partitions into the lipid bilayer, potentially disrupting the proton motive force (PMF) in Gram-positive bacteria [2].
- **Antifungal Activity:** Analogous thio-derivatives have shown superior potency against *Candida* spp. compared to bacterial strains, likely interfering with ergosterol biosynthesis pathways [3].

Experimental Protocols

Protocol A: Stock Solution Preparation

Critical Step: Improper solubilization is the #1 cause of false negatives in hydrophobic compound screening.

- Weighing: Accurately weigh 10 mg of **2-[(2-Chlorobenzyl)thio]aniline**.
- Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until fully dissolved.
 - Concentration: 10 mg/mL (approx. 40 mM).
- Sterilization: Do not filter sterilize (compound may bind to nylon/PES membranes). DMSO is self-sterilizing at this concentration.
- Storage: Aliquot into amber tubes. Stable at -20°C for 3 months. Avoid freeze-thaw cycles.

Protocol B: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards) Target Organisms: *S. aureus* (ATCC 29213), *E. coli* (ATCC 25922), *C. albicans* (ATCC 10231).

Workflow:

- Inoculum Prep: Cultivate bacteria in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust turbidity to 0.5 McFarland Standard (CFU/mL). Dilute 1:100 in MHB to reach final assay concentration of CFU/mL.
- Plate Setup: Use a 96-well round-bottom plate.
 - Columns 1-10: Test compound (2-fold serial dilution).
 - Column 11: Growth Control (Bacteria + DMSO only).
 - Column 12: Sterility Control (Media only).
- Dilution:

- Add 100 μ L MHB to all wells.
- Add 100 μ L of compound stock (diluted to 2x starting conc) to Column 1.
- Transfer 100 μ L from Col 1 to Col 2, mix, repeat to Col 10. Discard final 100 μ L.
- Inoculation: Add 100 μ L of bacterial suspension to Columns 1-11.
 - Final DMSO concentration must be < 1% to avoid solvent toxicity.
- Incubation: 37°C for 18–24 hours (Bacteria) or 24–48 hours (Fungi).
- Readout: The MIC is the lowest concentration showing no visible turbidity. Verify with Resazurin dye (0.01%) if turbidity is ambiguous (Blue = Inhibition, Pink = Growth).

Protocol C: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

- Setup: Prepare 4 flasks with MHB containing the compound at concentrations: 0x (Control), 1x MIC, 2x MIC, 4x MIC.
- Inoculation: Add bacteria (~
CFU/mL) to each flask. Incubate at 37°C with shaking.
- Sampling: Remove 100 μ L aliquots at T = 0, 2, 4, 8, and 24 hours.
- Plating: Perform serial 10-fold dilutions in PBS. Plate 20 μ L spots onto Nutrient Agar.
- Analysis: Count colonies after 24h incubation.
 - Bactericidal:
3 \log_{10} reduction in CFU/mL compared to initial inoculum.
 - Bacteriostatic: < 3 \log_{10} reduction.

Protocol D: Membrane Integrity Assay (Propidium Iodide)

Objective: Validate if the ortho-chlorobenzyl group drives membrane permeabilization.

- Preparation: Wash log-phase *S. aureus* cells in PBS. Resuspend to $OD_{600} = 0.5$.^[1]
- Treatment: Incubate cells with **2-[(2-Chlorobenzyl)thio]aniline** (at 2x MIC) for 1 hour.
 - Positive Control:^{[1][2]} Nisin or CTAB (membrane disruptors).
 - Negative Control:^[2] PBS + 1% DMSO.
- Staining: Add Propidium Iodide (PI) (final conc. 10 μ M). Incubate 15 min in dark.
- Measurement: Measure fluorescence (Ex: 535 nm, Em: 617 nm) using a microplate reader.
 - Result: High fluorescence indicates compromised membranes (PI enters cell and binds DNA).

Data Presentation & Analysis

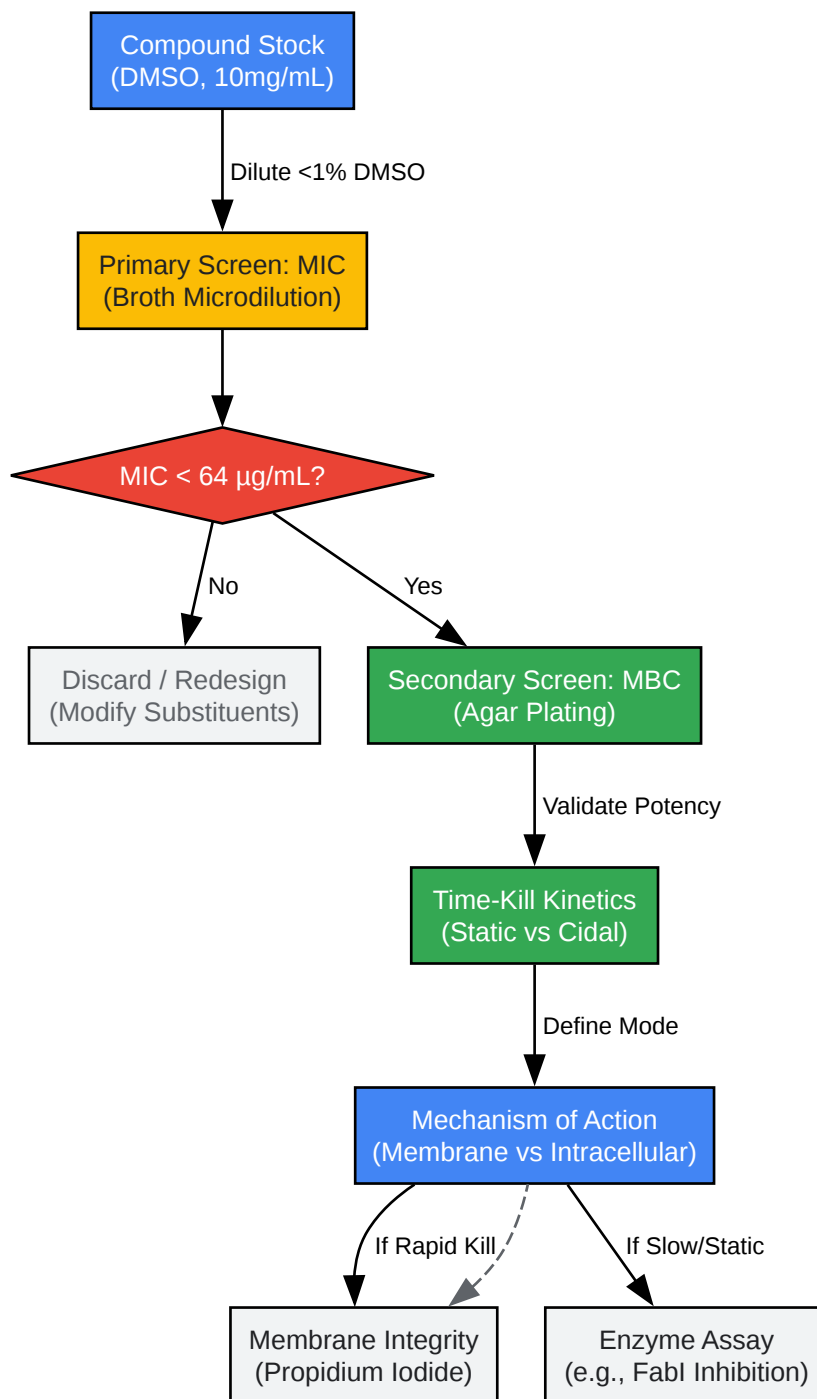
Expected MIC Ranges (Reference Values)

Based on SAR data for benzyl-thioanilines [4, 5]:

| Organism | Strain Type | Expected MIC (μ g/mL) | Activity Level |
|------------------------|----------------|----------------------------|--------------------|
| <i>S. aureus</i> | Gram-Positive | 4 – 32 | Moderate/High |
| MRSA | Drug-Resistant | 8 – 64 | Moderate |
| <i>E. coli</i> | Gram-Negative | > 128 | Low (Efflux prone) |
| <i>C. albicans</i> | Fungal | 2 – 16 | High |
| <i>M. tuberculosis</i> | Mycobacteria | 1 – 10 | High |

Workflow Visualization

The following diagram illustrates the decision logic for characterizing this compound.



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Caption: Logical workflow for validating **2-[(2-Chlorobenzyl)thio]aniline** activity, distinguishing between membrane disruption and enzymatic inhibition.

Troubleshooting & Optimization

- Issue: Precipitation in Media.
 - Cause: The ortho-chloro group increases lipophilicity (LogP > 4).
 - Solution: Use cation-adjusted MHB with 0.002% Tween-80 to stabilize the dispersion without affecting bacterial growth.
- Issue: Variable MICs in Gram-Negatives.
 - Cause: Efflux pumps (RND family) often eject hydrophobic thioethers.
 - Solution: Run a parallel MIC assay with an efflux pump inhibitor (e.g., PAβN) to assess intrinsic activity.
- Issue: Color Interference.
 - Cause: Oxidation of the aniline moiety can darken the media.
 - Solution: Use a "Media + Compound" blank for spectrophotometric readings, or rely on CFU plating (MBC) for final confirmation.

References

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